molecular formula C15H15NO3S B4838972 N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE

N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE

Cat. No.: B4838972
M. Wt: 289.4 g/mol
InChI Key: JBOGAUCYSIYPCS-UHFFFAOYSA-N
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Description

N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a benzodioxin ring fused with a thiophene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4,5-dimethyl-2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific structural features, such as the combination of a benzodioxin ring with a thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-7-14(20-10(9)2)15(17)16-11-3-4-12-13(8-11)19-6-5-18-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOGAUCYSIYPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 2
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N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE

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